![molecular formula C15H15N3OS2 B5618346 2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5618346.png)
2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole
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Description
Synthesis Analysis
The synthesis of related indole derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles involves the oxidative dimerization of indole-3-thiocarboxamide, which is somewhat related to the target compound, highlighting the complexity and specificity required in synthesizing such molecules (Kumar et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole can be analyzed using various spectroscopic techniques. These include FT-IR, NMR, and single-crystal X-ray diffraction analysis, which help in confirming the structural features of synthesized compounds and understanding their molecular packing and interactions (Boraei et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving indole derivatives can lead to a variety of compounds with different chemical properties. For instance, the reaction of indole derivatives with electrophilic agents can produce N-alkyl-, N-acyl-, and N-sulfonyl- derivatives, showing the versatility and reactivity of indole-based compounds. Such reactions are crucial for modifying the chemical properties of these molecules for specific applications (Belskaya et al., 2016).
Physical Properties Analysis
The physical properties of indole derivatives, including their melting points, solubility, and crystallinity, can be determined through various analytical methods. These properties are essential for understanding the stability and applicability of these compounds in different environments and applications (Kukuljan et al., 2016).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as their reactivity, stability under different conditions, and interaction with various reagents, are critical for their application in synthesis and biological activities. Studies on the antimicrobial activity of indole derivatives highlight the importance of chemical properties in determining the biological efficacy of these compounds (El-Sayed et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-9-10(2)18(13-7-5-4-6-12(9)13)14(19)8-20-15-17-16-11(3)21-15/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELOAZHKZXXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
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